ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate is a complex organic compound that features a benzimidazole core, a pyrazolidine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.
Formation of the Pyrazolidine Ring: The pyrazolidine ring can be formed by reacting hydrazine with a diketone.
Coupling Reaction: The benzimidazole and pyrazolidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazolidine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrazolidine rings.
Reduction: Reduced forms of the benzimidazole and pyrazolidine rings.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The pyrazolidine ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and exhibit similar pharmacological activities.
Indole Derivatives: These compounds contain a six-membered benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Thiazole Derivatives: These compounds contain a five-membered ring with sulfur and nitrogen atoms and are used in various medicinal applications.
The uniqueness of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE lies in its combination of the benzimidazole and pyrazolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H20N4O5/c1-4-31-21(29)14-6-8-15(9-7-14)26-20(28)16(19(27)23-26)11-13-5-10-17-18(12-13)25(3)22(30)24(17)2/h5-12H,4H2,1-3H3,(H,23,27)/b16-11- |
InChI Key |
MLTAZXJWHOHOPP-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.